1-Naphthoic acid

Description

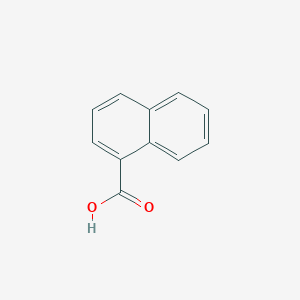

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNETULKMXZVUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861668 | |

| Record name | 1-Naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white or beige powder; [Alfa Aesar MSDS] | |

| Record name | 1-Naphthoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-55-5, 1320-04-3 | |

| Record name | 1-Naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NAPHTHOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NIV4O66BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Naphthoic Acid from 1-Bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-naphthoic acid from 1-bromonaphthalene (B1665260). This document details the core methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols. Visual diagrams of reaction mechanisms and experimental workflows are provided to enhance understanding.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals, agrochemicals, and materials. The synthesis of this compound from the readily available starting material, 1-bromonaphthalene, is a common transformation in medicinal and process chemistry. The two predominant methods for this conversion are Grignard carboxylation and palladium-catalyzed carboxylation. This guide will explore both methodologies, offering insights into their respective advantages and limitations.

Synthetic Methodologies

Two principal strategies have been established for the effective synthesis of this compound from 1-bromonaphthalene:

-

Grignard Carboxylation: This classic and reliable method involves the formation of a Grignard reagent from 1-bromonaphthalene, which is then reacted with carbon dioxide.

-

Palladium-Catalyzed Carboxylation: A more modern approach that utilizes a palladium catalyst to facilitate the introduction of a carboxylic acid group, often with carbon monoxide gas or a CO surrogate.

Grignard Carboxylation

The Grignard synthesis is a robust and well-established method for the carboxylation of aryl halides. The reaction proceeds via the formation of an organomagnesium intermediate (a Grignard reagent), which acts as a potent nucleophile.

Reaction Mechanism

The mechanism involves two main steps:

-

Formation of the Grignard Reagent: 1-Bromonaphthalene reacts with magnesium metal in an anhydrous ether solvent to form 1-naphthylmagnesium bromide.

-

Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (typically from dry ice) to form a magnesium salt of the carboxylate.

-

Protonation: Subsequent acidification with an aqueous acid protonates the carboxylate salt to yield this compound.

Caption: Reaction mechanism for Grignard carboxylation.

Experimental Protocol

The following protocol is adapted from Organic Syntheses.[1]

Materials:

-

1-Bromonaphthalene (207.07 g/mol )

-

Magnesium turnings (24.31 g/mol )

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Sulfuric acid (50%)

-

Toluene

-

Iodine (crystal)

Procedure:

-

Grignard Reagent Formation:

-

In a 2-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 24.3 g (1.0 mol) of magnesium turnings.

-

Add 100 mL of anhydrous ether to cover the magnesium.

-

Add a small crystal of iodine and 10 mL of a solution of 207 g (1.0 mol) of 1-bromonaphthalene in 500 mL of anhydrous ether to initiate the reaction. Gentle warming may be necessary.

-

Once the reaction starts, add the remaining 1-bromonaphthalene solution at a rate that maintains a vigorous but controlled reflux. This typically takes 1.5-3 hours.

-

After the addition is complete, continue stirring and refluxing for an additional 30 minutes.

-

-

Carboxylation:

-

Cool the reaction mixture in an ice-salt bath to -5 °C.

-

Slowly add crushed dry ice to the stirred Grignard reagent solution. The temperature should be maintained below 0 °C. Continue adding dry ice until the reaction subsides.

-

-

Work-up and Purification:

-

Slowly add 50% sulfuric acid to the reaction mixture with stirring until the aqueous layer is acidic and all the unreacted magnesium has dissolved.

-

Separate the ether layer and extract the aqueous layer with two 100 mL portions of ether.

-

Combine the organic extracts and wash with water, then with a saturated sodium chloride solution.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Remove the ether by distillation.

-

The crude this compound can be purified by recrystallization from toluene.

-

Quantitative Data

| Parameter | Value | Reference |

| Yield | 68-70% | [1] |

| Melting Point | 159-161 °C | [1] |

| Purity | High, after recrystallization | [1] |

Palladium-Catalyzed Carboxylation

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of carboxylic acids from aryl halides. These methods often offer milder reaction conditions and broader functional group tolerance compared to Grignard reactions.

Reaction Mechanism

The catalytic cycle for palladium-catalyzed carboxylation generally involves the following key steps:

-

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to 1-bromonaphthalene to form a palladium(II) complex.

-

CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond to form an acyl-palladium complex.

-

Nucleophilic Attack: A nucleophile, typically water or a hydroxide (B78521) source, attacks the acyl-palladium complex.

-

Reductive Elimination: Reductive elimination of the resulting intermediate releases this compound and regenerates the active palladium(0) catalyst.

Caption: Generalized mechanism for Pd-catalyzed carboxylation.

Experimental Protocols

Several variations of palladium-catalyzed carboxylation exist, primarily differing in the source of carbon monoxide and the specific catalyst system employed.

This method involves the direct use of carbon monoxide gas, which requires specialized high-pressure equipment.

Materials:

-

1-Bromonaphthalene

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

A base (e.g., triethylamine, potassium carbonate)

-

A solvent (e.g., DMF, DMSO, toluene)

-

Carbon monoxide (gas)

General Procedure:

-

A high-pressure reactor is charged with 1-bromonaphthalene, palladium(II) acetate, the phosphine (B1218219) ligand, and the base in the chosen solvent.

-

The reactor is sealed, purged with carbon monoxide, and then pressurized to the desired CO pressure.

-

The reaction mixture is heated to the specified temperature with stirring for the required duration.

-

After cooling and venting the CO gas, the reaction mixture is worked up by acidification and extraction to isolate the this compound.

To avoid the handling of toxic carbon monoxide gas, various CO surrogates have been developed. Phenyl formate (B1220265), in the presence of a base, can decompose to generate CO in situ.

Materials:

-

1-Bromonaphthalene

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Phenyl formate

-

Base (e.g., triethylamine)

-

Solvent (e.g., acetonitrile)

General Procedure:

-

To a reaction vessel under an inert atmosphere, add 1-bromonaphthalene, the palladium catalyst, the ligand, and the solvent.

-

Add phenyl formate and the base.

-

Heat the reaction mixture to the appropriate temperature and stir for the specified time.

-

After completion, the reaction is cooled, and the product is isolated through an acidic work-up and extraction, followed by purification, typically by chromatography or recrystallization.

Quantitative Data

The yield and conditions for palladium-catalyzed carboxylation can vary significantly depending on the specific catalyst, ligand, base, and CO source used.

| Method | Catalyst/Ligand | CO Source | Base | Solvent | Temp. (°C) | Yield (%) |

| A | Pd(OAc)₂/Xantphos | CO (1 atm) | Na₂CO₃ | Toluene | 80 | Moderate to High |

| B | Pd₂(dba)₃/Xantphos | Phenyl Formate | NEt₃ | Acetonitrile | 80 | High |

Note: Specific yields for the carboxylation of 1-bromonaphthalene using these methods would require further optimization based on literature procedures for similar aryl bromides.

Comparison of Methods

| Feature | Grignard Carboxylation | Palladium-Catalyzed Carboxylation |

| Reagents | Magnesium, Dry Ice | Palladium catalyst, Ligand, CO or CO surrogate, Base |

| Conditions | Anhydrous, often cryogenic for carboxylation | Milder temperatures, can tolerate some functional groups |

| Advantages | Well-established, high yields, readily available reagents | Broader functional group tolerance, avoids strong bases |

| Disadvantages | Sensitive to moisture and protic functional groups | Catalyst cost, potential for ligand sensitivity, CO toxicity |

| Scalability | Scalable with appropriate equipment | Generally scalable, especially with CO surrogates |

Conclusion

Both Grignard carboxylation and palladium-catalyzed carboxylation represent viable and effective methods for the synthesis of this compound from 1-bromonaphthalene. The choice of method will depend on several factors, including the scale of the reaction, the presence of other functional groups in the starting material, and the availability of specialized equipment. The Grignard approach is a cost-effective and high-yielding traditional method, while palladium-catalyzed routes offer greater flexibility and milder conditions, which can be advantageous in complex syntheses. This guide provides the foundational knowledge for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1-Naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-naphthoic acid (C₁₁H₈O₂), a key organic molecule with applications in the synthesis of pharmaceuticals and other fine chemicals. Understanding its solid-state structure is crucial for controlling polymorphism, predicting physicochemical properties, and optimizing its use in drug development and materials science. This document outlines the crystallographic parameters, experimental procedures for its structural determination, and the key molecular interactions that govern its crystal packing.

Crystallographic Data Summary

The crystal structure of this compound has been the subject of multiple crystallographic studies. Below is a summary of the key quantitative data from two notable determinations. While there are slight variations in the reported unit cell parameters, the overall crystal packing and molecular conformation are consistent.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | J. Trotter (1960)[1] | L. J. Fitzgerald & R. E. Gerkin (1993)[2] |

| Empirical Formula | C₁₁H₈O₂ | C₁₁H₈O₂ |

| Formula Weight | 172.2 g/mol | 172.18 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P 1 2₁/c 1 |

| Unit Cell Dimensions | ||

| a (Å) | 31.12(10) | 6.906 |

| b (Å) | 3.87(1) | 3.842 |

| c (Å) | 6.92(2) | 30.958 |

| α (°) | 90 | 90 |

| β (°) | 92.2(2) | 92.04 |

| γ (°) | 90 | 90 |

| Volume (ų) | 832.8 | 820.5 |

| Z (Molecules per unit cell) | 4 | 4 |

| Density (calculated) (g/cm³) | 1.373 | 1.393 |

| Density (measured) (g/cm³) | 1.380 | - |

Molecular Structure and Crystal Packing

The crystal structure of this compound reveals that the molecules form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups.[1] This is a common and stable motif for carboxylic acids in the solid state. A significant feature of the this compound molecule is the steric hindrance between the carboxylic acid group and the hydrogen atom at the 8-position of the naphthalene (B1677914) ring. This steric strain is alleviated by the twisting of the carboxyl group out of the plane of the aromatic rings by approximately 11 degrees.[1]

Experimental Protocols

Detailed experimental protocols for the original structure determinations are not fully available in the initial publications. Therefore, a representative, modern experimental workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a small organic molecule like this compound is provided below.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and reliable method is the carboxylation of a Grignard reagent prepared from 1-bromonaphthalene (B1665260).[3]

Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Cover the magnesium with anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromonaphthalene in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture in an ice bath. Slowly bubble dry carbon dioxide gas through the solution with vigorous stirring, or pour the Grignard solution over crushed dry ice.

-

Hydrolysis and Isolation: After the addition of carbon dioxide is complete, slowly add dilute hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.

-

Extraction: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers and wash with water.

-

Purification: Extract the combined ether solutions with an aqueous sodium hydroxide (B78521) solution. Acidify the aqueous extract with hydrochloric acid to precipitate the crude this compound. Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Crystallization for Single-Crystal X-ray Diffraction

High-quality single crystals are essential for accurate structure determination. Slow crystallization from a suitable solvent is the most common method. For this compound, crystallization from aqueous ethanol (B145695) or hot toluene (B28343) has been reported to yield suitable crystals.[1]

Protocol (Slow Evaporation):

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water) at an elevated temperature to achieve saturation.

-

Filter the hot solution to remove any insoluble impurities.

-

Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.

-

Harvest well-formed, transparent crystals from the solution.

Single-Crystal X-ray Diffraction Analysis

Protocol:

-

Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a polarizing microscope and mount it on a cryoloop.

-

Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker D8 VENTURE or similar) equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a CCD or CMOS detector. Cool the crystal to a low temperature (e.g., 100 K) using a cryostat to minimize thermal vibrations. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). Apply corrections for Lorentz factor, polarization, and absorption. Determine the unit cell parameters and space group symmetry.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions. The refinement process is iterated until the model converges to a stable solution with low residual factors (R-factors).

-

Data Visualization and Validation: Use software such as OLEX2, SHELX, or Mercury to visualize the final crystal structure and to analyze geometric parameters and intermolecular interactions. Validate the final structure using tools like PLATON or the IUCr's checkCIF service.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the crystal structure analysis of this compound.

Caption: Experimental workflow for this compound crystal structure analysis.

References

A Technical Guide to the UV-Vis Spectral Properties of 1-Naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) spectral data for 1-Naphthoic acid. This document includes quantitative spectral data, detailed experimental protocols for obtaining such data, and a visual representation of the experimental workflow.

Core UV-Vis Spectral Data of this compound

The UV-Vis spectrum of this compound is characterized by strong absorption in the ultraviolet region, arising from π-π* electronic transitions within the naphthalene (B1677914) ring system. The position and intensity of the absorption maxima are influenced by the solvent used.

Quantitative Data Summary

The following table summarizes the key UV-Vis spectral data for this compound in ethanol (B145695).

| Solvent | Maximum Wavelength (λmax) | Molar Absorptivity (ε) | log ε |

| Ethanol | 293 nm[1] | 7943 L·mol⁻¹·cm⁻¹ | 3.9[1] |

Note: The molar absorptivity (ε) was calculated from the provided log ε value.

Additionally, cellulose (B213188) modified by esterification with this compound exhibits a strong ultraviolet (UV) absorption peak at 282 nm[2]. While this is not a direct measurement of this compound in solution, it provides context for its chromophoric behavior when attached to other molecules.

Experimental Protocol for UV-Vis Spectroscopy of this compound

This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Equipment

-

This compound: Analytical grade or higher.

-

Solvent: Spectroscopic grade ethanol (or other suitable transparent solvent in the UV range).

-

UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended for its stability and accuracy.

-

Quartz Cuvettes: Matched pair with a 1 cm path length.

-

Volumetric Flasks and Pipettes: Calibrated for accurate solution preparation.

-

Analytical Balance: For precise weighing of the this compound.

Preparation of Standard Solution

-

Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

-

Dissolution: Quantitatively transfer the weighed this compound to a volumetric flask (e.g., 100 mL).

-

Solubilization: Add a small amount of the chosen solvent (e.g., ethanol) to the flask and swirl gently to dissolve the solid. This compound is freely soluble in hot alcohol[1][2].

-

Dilution: Once dissolved, dilute the solution to the mark with the solvent. This will be your stock solution.

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Spectrophotometric Measurement

-

Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Wavelength Scan Range: Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

Baseline Correction: Fill a clean quartz cuvette with the solvent to be used for the sample analysis. This will serve as the blank or reference. Place the cuvette in the reference beam holder of the spectrophotometer and run a baseline scan. This will subtract any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse a second quartz cuvette with a small amount of the this compound solution to be analyzed, then fill the cuvette with the solution. Place the sample cuvette in the sample beam holder.

-

Acquire Spectrum: Initiate the scan. The instrument will measure the absorbance of the sample across the specified wavelength range.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value.

-

Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (typically 1 cm), and c is the molar concentration, calculate the molar absorptivity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis spectral data of this compound.

Caption: Experimental workflow for UV-Vis analysis of this compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 1-Naphthoic Acid

This technical guide provides a comprehensive overview of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1-naphthoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents quantitative NMR data, detailed experimental protocols, and a visual representation of the molecular structure with its corresponding NMR assignments.

Introduction to this compound and its Spectroscopic Analysis

This compound, a derivative of naphthalene (B1677914) with a carboxylic acid group at the 1-position, is a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. NMR spectroscopy is a powerful analytical technique used to determine the structure of this compound by providing detailed information about the chemical environment of its constituent hydrogen and carbon atoms.

Quantitative NMR Data

The chemical shifts (δ) of the ¹H and ¹³C nuclei of this compound are influenced by their local electronic environments within the molecule. The following tables summarize the quantitative NMR data obtained from the analysis of this compound in different deuterated solvents. The use of different solvents can cause slight variations in chemical shifts.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the carboxylic acid proton and the seven aromatic protons on the naphthalene ring system.

| Proton Assignment | Chemical Shift (δ) in Acetone-d₆ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| COOH | 11.25 | 13.17 | Singlet (s) | - |

| H-8 | 8.87 | 8.16 | Multiplet (m) | - |

| H-2, H-5 | 8.21 – 8.08 | 8.16 | Multiplet (m) | - |

| H-4, H-7 | 7.84 – 7.79 | 8.08 – 7.94 | Multiplet (m) | - |

| H-3, H-6 | 7.77 – 7.72 | 7.74 – 7.46 | Multiplet (m) | - |

Data compiled from publicly available spectral data.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows signals for the eleven carbon atoms in the molecule, including the carboxylic acid carbon and the ten carbons of the naphthalene ring.

| Carbon Assignment | Chemical Shift (δ) in Acetone-d₆ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C=O | 166.6 | 169.1 |

| C-4a | 145.3 | 133.9 |

| C-8a | 139.8 | 133.4 |

| C-1 | 130.2 | 131.1 |

| C-5 | 129.4 | 130.3 |

| C-8 | 129.0 | 129.1 |

| C-7 | 128.2 | 128.2 |

| C-4 | 127.1 | 128.1 |

| C-6 | 126.9 | 126.7 |

| C-2 | - | 126.0 |

| C-3 | - | 125.4 |

Data compiled from publicly available spectral data. Note that some assignments in different solvents may vary or were not explicitly reported in the source material.

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose an appropriate deuterated solvent. Commonly used solvents for carboxylic acids include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated acetone (B3395972) (Acetone-d₆), as they can effectively dissolve the compound and minimize interference from solvent protons.

-

Dissolution: Transfer the weighed this compound into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently agitate or vortex the sample to ensure complete dissolution. If necessary, gentle warming in a water bath can aid dissolution.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the sample.

NMR Spectrometer Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Receiver Gain (RG): Set automatically by the instrument.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 0-15 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 or more, as ¹³C is a less sensitive nucleus.

-

Receiver Gain (RG): Set automatically by the instrument.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 0-200 ppm.

-

Temperature: 298 K (25 °C).

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the numbering of the carbon and hydrogen atoms, providing a visual reference for the NMR data presented in the tables above.

The Enduring Legacy of 1-Naphthoic Acid: A Technical Guide to its History, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthoic acid, a seemingly simple aromatic carboxylic acid, holds a significant place in the annals of organic chemistry and continues to be a molecule of interest in diverse scientific fields. First synthesized in the early 20th century, its journey from a laboratory curiosity to a versatile building block in pharmaceuticals, dyes, and agrochemicals is a testament to its rich chemical reactivity. This technical guide provides an in-depth exploration of the history, discovery, and key experimental protocols related to this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed methodologies, tabulated quantitative data, and visual representations of its synthesis and biological interactions.

History and Discovery

While no single individual is credited with the definitive discovery of this compound, its emergence is rooted in the broader exploration of polycyclic aromatic compounds in the early 1900s. Early methods for its preparation involved the oxidation of naphthalene (B1677914) derivatives, such as 1-methylnaphthalene (B46632) or 1-naphthaldehyde, using strong oxidizing agents. A significant milestone in its accessible synthesis was the development of the Grignard reaction, which provided a more reliable and higher-yielding pathway. A notable publication in Organic Syntheses in 1931 by Henry Gilman, Nina B. St. John, and F. Schulze detailed a robust procedure for the preparation of α-Naphthoic acid (this compound) via the carbonation of α-naphthylmagnesium bromide. This method solidified its availability for further research and application. Today, this compound serves as a crucial intermediate in the synthesis of a range of compounds, including anti-inflammatory agents, anticoagulants, and plant growth regulators.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its application in organic synthesis and material science. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₁H₈O₂ |

| Molar Mass | 172.18 g/mol |

| Melting Point | 160-162 °C |

| Boiling Point | 300 °C (decomposes) |

| pKa | 3.7 (in water at 25 °C) |

| Solubility | |

| Water | Slightly soluble |

| Ethanol (B145695) | Soluble |

| Ether | Soluble |

| Chloroform | Soluble |

| Appearance | White to off-white crystalline powder |

| CAS Number | 86-55-5 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its practical application in research and development. Below are two key historical and widely used experimental protocols.

Synthesis via Grignard Reaction (Gilman, St. John, and Schulze, 1931)

This method, a classic in organic synthesis, involves the formation of a Grignard reagent from 1-bromonaphthalene (B1665260), followed by its reaction with carbon dioxide.

Materials:

-

1-Bromonaphthalene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Dry carbon dioxide (from a cylinder or dry ice)

-

Sulfuric acid (50% solution)

-

Sodium hydroxide (B78521) (25% solution)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.0 g atom equivalent). Add a solution of 1-bromonaphthalene (1.0 mole equivalent) in anhydrous diethyl ether. A crystal of iodine can be added to initiate the reaction. The mixture is gently warmed to start the reaction, which is then maintained at a gentle reflux by the rate of addition of the 1-bromonaphthalene solution. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Carbonation: The reaction flask is cooled in an ice-salt bath to -5 °C. Dry carbon dioxide is then bubbled through the vigorously stirred solution. The rate of addition of CO₂ should be controlled to maintain the temperature below 0 °C. The reaction is complete when the exothermic reaction ceases.

-

Work-up and Isolation: The reaction mixture is then treated with a cold 50% sulfuric acid solution to dissolve the magnesium salts. The ether layer is separated, and the aqueous layer is extracted with ether. The combined ether extracts are then washed with a 25% sodium hydroxide solution to extract the this compound as its sodium salt.

-

Purification: The alkaline aqueous layer is separated and acidified with 50% sulfuric acid to precipitate the crude this compound. The crude product is collected by filtration, washed with water, and dried. Recrystallization from hot toluene yields pure this compound.

Synthesis via Oxidation of 1-Methylnaphthalene

This method represents an earlier approach to the synthesis of this compound, relying on the oxidation of the methyl group on the naphthalene ring.

Materials:

-

1-Methylnaphthalene

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Sulfuric acid (dilute)

-

Sodium bisulfite (NaHSO₃) (for quenching)

Procedure:

-

Oxidation: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, a mixture of 1-methylnaphthalene (1.0 mole equivalent) and a solution of sodium carbonate in water is heated to reflux.

-

A solution of potassium permanganate (approximately 4.0 mole equivalents) in water is added portion-wise to the refluxing mixture over several hours. The reaction is highly exothermic and the rate of addition should be controlled to maintain a steady reflux. The disappearance of the purple color of the permanganate indicates its consumption.

-

Work-up: After the addition of potassium permanganate is complete, the mixture is refluxed for an additional hour to ensure complete oxidation. The hot solution is then filtered to remove the manganese dioxide precipitate. The filter cake is washed with hot water.

-

Isolation and Purification: The combined filtrate is cooled and acidified with dilute sulfuric acid. This precipitates the crude this compound. Any excess permanganate can be destroyed by the addition of a small amount of sodium bisulfite. The crude acid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent such as ethanol or toluene yields the purified product.

Visualizing Key Pathways and Workflows

Experimental Workflow: Grignard Synthesis of this compound

The following diagram illustrates the logical flow of the Gilman synthesis of this compound.

Signaling Pathway: Bacterial Degradation of this compound

This compound can be utilized as a carbon and energy source by certain soil bacteria, such as Stenotrophomonas maltophilia. The degradation pathway involves a series of enzymatic reactions that break down the aromatic structure.

An In-depth Technical Guide to the Solubility of 1-Naphthoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-naphthoic acid in various organic solvents. The information is curated for professionals in research and development, particularly in the pharmaceutical industry, where understanding solubility is critical for formulation, purification, and drug delivery. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound and its Solubility

This compound (C₁₁H₈O₂), a derivative of naphthalene (B1677914) with a carboxylic acid group at the 1-position, is a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its solubility profile is a crucial physicochemical property that dictates its behavior in different solvent systems, impacting reaction kinetics, crystallization processes, and bioavailability.

Qualitatively, this compound is known to be freely soluble in hot alcohols and ethers, while exhibiting slight solubility in hot water.[1][2] For drug development and chemical process design, however, precise quantitative solubility data is essential. This guide focuses on providing this critical data in a structured and accessible format.

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x₁) of this compound in nine different organic solvents at temperatures ranging from 293.15 K to 333.15 K. This data is essential for solvent selection, process optimization, and the development of thermodynamic models.

Table 1: Mole Fraction Solubility (x₁) of this compound in Alcohols

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol |

| 293.15 | 0.1337 | 0.1152 | 0.1033 | 0.0918 |

| 298.15 | 0.1545 | 0.1339 | 0.1204 | 0.1073 |

| 303.15 | 0.1781 | 0.1551 | 0.1398 | 0.1249 |

| 308.15 | 0.2049 | 0.1791 | 0.1618 | 0.1450 |

| 313.15 | 0.2354 | 0.2065 | 0.1868 | 0.1678 |

| 318.15 | 0.2699 | 0.2376 | 0.2152 | 0.1938 |

| 323.15 | 0.3089 | 0.2729 | 0.2475 | 0.2233 |

| 328.15 | 0.3530 | 0.3129 | 0.2841 | 0.2568 |

| 333.15 | 0.4027 | 0.3581 | 0.3256 | 0.2947 |

Table 2: Mole Fraction Solubility (x₁) of this compound in Other Organic Solvents

| Temperature (K) | Acetone | Ethyl Acetate | Toluene | Cyclohexane | n-Hexane |

| 293.15 | 0.2155 | 0.1588 | 0.0781 | 0.0102 | 0.0075 |

| 298.15 | 0.2443 | 0.1803 | 0.0903 | 0.0121 | 0.0089 |

| 303.15 | 0.2767 | 0.2046 | 0.1042 | 0.0143 | 0.0106 |

| 308.15 | 0.3131 | 0.2321 | 0.1201 | 0.0169 | 0.0126 |

| 313.15 | 0.3538 | 0.2631 | 0.1382 | 0.0200 | 0.0150 |

| 318.15 | 0.3993 | 0.2979 | 0.1588 | 0.0236 | 0.0178 |

| 323.15 | 0.4499 | 0.3370 | 0.1824 | 0.0279 | 0.0211 |

| 328.15 | 0.5061 | 0.3807 | 0.2093 | 0.0330 | 0.0250 |

| 333.15 | 0.5684 | 0.4295 | 0.2400 | 0.0390 | 0.0297 |

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative solubility data presented in this guide was determined using the gravimetric method.[3] This is a reliable and widely used technique for measuring the solubility of a solid in a liquid. The following is a detailed protocol for this method.

3.1. Materials and Apparatus

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic water bath or heating mantle with temperature control

-

Isothermal jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles or vials

-

Drying oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in the isothermal jacketed glass vessel.

-

The vessel is sealed to prevent solvent evaporation.

-

The mixture is continuously agitated using a magnetic stirrer at a constant, controlled temperature.

-

The system is allowed to equilibrate for a sufficient amount of time (typically several hours) to ensure that the solution is saturated. This can be confirmed by taking measurements at different time intervals until a constant concentration is observed.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, the stirring is stopped, and the solid particles are allowed to settle.

-

A sample of the supernatant (the clear liquid above the solid) is carefully withdrawn using a pre-heated syringe to prevent precipitation of the solute due to temperature changes.

-

The syringe is fitted with a filter to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

The withdrawn sample is immediately transferred to a pre-weighed, labeled weighing bottle.

-

The exact weight of the solution is determined using an analytical balance.

-

The solvent is then evaporated from the weighing bottle by placing it in a drying oven at a temperature below the boiling point of the solvent but sufficient to ensure complete evaporation.

-

The weighing bottle containing the dried solute is cooled to room temperature in a desiccator and then weighed.

-

The process of drying, cooling, and weighing is repeated until a constant weight is achieved, indicating that all the solvent has been removed.

-

3.3. Data Calculation

The mole fraction solubility (x₁) is calculated using the following formula:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute (172.18 g/mol )

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric Method Workflow

Conclusion

This technical guide provides essential quantitative data on the solubility of this compound in a range of common organic solvents. The detailed experimental protocol for the gravimetric method offers a practical reference for researchers to replicate or adapt for their own solubility studies. The provided data and methodologies are fundamental for the successful design and implementation of processes involving this compound in academic and industrial settings, particularly in the fields of chemical synthesis and pharmaceutical sciences.

References

Thermochemical Properties of 1-Naphthoic Acid: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the experimental and computational thermochemical data available for 1-naphthoic acid (C₁₁H₈O₂). It is intended for researchers, scientists, and professionals in the field of drug development and materials science who require accurate thermodynamic parameters for this compound. This document summarizes key quantitative data in tabular format, details the experimental and computational methodologies used for their determination, and presents a visual representation of the experimental workflow for thermochemical analysis.

Introduction

This compound, also known as α-naphthoic acid, is an aromatic carboxylic acid derived from naphthalene.[1][2] Its thermochemical properties, such as enthalpy of formation, combustion, and sublimation, are crucial for understanding its stability, reactivity, and behavior in various chemical and biological systems. This information is vital for applications in organic synthesis, materials science, and pharmaceutical research. This guide consolidates available data from various scientific sources to provide a centralized and in-depth resource.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical parameters for this compound in its solid and gaseous states. All values are reported at the standard temperature of 298.15 K (25 °C) unless otherwise specified.

Table 1: Condensed Phase Thermochemical Data for this compound

| Parameter | Symbol | Value (kJ/mol) | Reference |

| Standard Molar Enthalpy of Combustion | ΔcH°(s) | -5110.7 ± 5.1 | [3] |

| Standard Molar Enthalpy of Formation | ΔfH°(s) | -361.2 ± 5.1 | [3] |

| Standard Molar Enthalpy of Formation | ΔfH°(s) | -366.7 ± 1.3 | [1] |

Table 2: Gas Phase Thermochemical Data for this compound

| Parameter | Symbol | Value (kJ/mol) | Reference |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | 111.4 ± 1.0 | [4] |

| Standard Molar Enthalpy of Formation | ΔfH°(g) | -255.3 ± 1.6 | Calculated from[1][4] |

| Standard Molar Enthalpy of Formation (Computational) | ΔfH°(g) | -217.2 ± 1.8 |

Note: The gas phase enthalpy of formation was calculated using the solid phase enthalpy of formation from Colomina, Roux, et al. (1974)[1] and the enthalpy of sublimation from the NIST WebBook[4].

Experimental Protocols

The experimental determination of the thermochemical data presented in this guide relies on well-established calorimetric and effusion techniques. The following sections outline the general methodologies employed in these experiments.

Combustion Calorimetry for Enthalpy of Combustion and Formation

The standard molar enthalpy of combustion of this compound was determined using static bomb calorimetry. This technique measures the heat released when a substance is completely combusted in a constant-volume container (a "bomb") filled with excess oxygen.

General Experimental Procedure:

-

Sample Preparation: A pellet of high-purity this compound (approximately 1 gram) is accurately weighed.[3]

-

Bomb Assembly: The pellet is placed in a crucible within the bomb. A fuse wire (e.g., platinum or nichrome) is connected to the electrodes, with a cotton thread often used to ensure ignition of the sample.[5] A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Oxygen Pressurization: The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[2][3]

-

Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The entire assembly is housed in an insulated jacket to minimize heat exchange with the surroundings.[2][3]

-

Combustion and Temperature Measurement: The temperature of the water in the calorimeter is monitored until a steady rate of change is observed. The sample is then ignited electrically. The temperature is recorded at regular intervals until a new steady state is reached.[3]

-

Data Analysis: The corrected temperature rise is used to calculate the heat of combustion, after accounting for the heat released by the combustion of the fuse wire and any side reactions (e.g., formation of nitric acid). The energy equivalent of the calorimeter is determined by calibrating it with a substance of known heat of combustion, typically benzoic acid.[3] The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's law.

Enthalpy of Sublimation Determination

The enthalpy of sublimation, the heat required to change a substance from a solid to a gas at constant temperature and pressure, is a key parameter for deriving gas-phase thermochemical data. The Knudsen effusion method is a common technique for its determination.

General Experimental Procedure:

-

Sample Preparation: A small amount of solid this compound is placed in a Knudsen cell, which is a small container with a very small orifice.

-

Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

Effusion Measurement: At a given temperature, molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a microbalance.[6]

-

Vapor Pressure Calculation: The rate of mass loss is used to calculate the vapor pressure of the substance at that temperature using the Knudsen equation.[6]

-

Enthalpy of Sublimation Calculation: The experiment is repeated at several different temperatures to obtain a series of vapor pressure values. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[6]

Computational Thermochemistry

In addition to experimental measurements, computational methods are employed to predict the thermochemical properties of molecules. For this compound, the gas-phase enthalpy of formation has been calculated using quantum chemical methods.

Methodology: The computational value for the gas-phase enthalpy of formation of this compound reported by Ribeiro da Silva et al. was likely obtained using high-level ab initio or density functional theory (DFT) calculations. These methods involve:

-

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to determine the zero-point vibrational energy and thermal corrections.

-

Energy Calculation: The total electronic energy of the molecule is calculated at a high level of theory.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is then calculated using isodesmic or homodesmotic reactions, which are hypothetical reactions where the types of chemical bonds are conserved. This approach helps to cancel out systematic errors in the calculations, leading to more accurate results.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the thermochemical properties of this compound.

Caption: Workflow for determining thermochemical properties of this compound.

Conclusion

This technical guide has compiled and presented the core thermochemical data for this compound, sourced from reputable experimental and computational studies. The provision of detailed experimental methodologies and a clear workflow diagram aims to facilitate a deeper understanding and application of this data for researchers and professionals. The presented values for the enthalpies of formation, combustion, and sublimation serve as a reliable foundation for further research and development involving this compound.

References

Understanding the Acidity of 1-Naphthoic Acid: A Technical Guide

Introduction

1-Naphthoic acid (C₁₁H₈O₂), a monocarboxylic acid derivative of naphthalene (B1677914), is a key organic compound in various fields, including the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Its chemical behavior, reactivity, and biological interactions are fundamentally governed by its acid dissociation constant (pKa). The pKa value indicates the strength of an acid in solution, and a thorough understanding of this parameter is critical for researchers, scientists, and professionals in drug development for predicting reaction outcomes, understanding solubility, and designing molecules with specific physiological properties.

This technical guide provides an in-depth analysis of the pKa of this compound, presenting quantitative data, exploring the structural factors that determine its acidity, and detailing the experimental protocols for its measurement.

Quantitative Analysis of pKa

The acidity of this compound has been determined through various experimental and computational methods. A summary of its pKa value, along with those of relevant compounds for comparison, is presented below.

| Compound | pKa Value | Conditions / Method | Source |

| This compound | 3.7 | Experimental, in water at 25°C | [1][2] |

| 3.63 | Predicted (Chemaxon) | [3] | |

| 2-Naphthoic Acid | 4.17 - 4.2 | Experimental, in water at 25°C | [4][5] |

| Benzoic Acid | ~4.2 | Experimental, in water at 25°C |

Core Factors Influencing the pKa of this compound

The acidity of an organic acid is determined by the stability of its conjugate base formed upon deprotonation. For this compound, several electronic and steric factors contribute to its specific pKa value, making it a stronger acid than both its isomer, 2-naphthoic acid, and the simpler aromatic acid, benzoic acid.

1. Electronic Effects:

-

Inductive Effect: The naphthalene ring system is an electron-withdrawing group, which helps to delocalize the negative charge of the carboxylate anion (the conjugate base) through the sigma bond framework, thereby stabilizing it.

-

Resonance: The primary factor stabilizing the 1-naphthoate (B1232437) anion is resonance. The negative charge is delocalized across the two oxygen atoms of the carboxylate group. Furthermore, this charge can be delocalized into the extended π-system of the two fused aromatic rings of naphthalene. This extensive delocalization significantly stabilizes the conjugate base, favoring the dissociation of the proton and resulting in a lower pKa (stronger acid).

2. Steric Effects: A unique and crucial factor in the acidity of this compound is the steric interaction between the carboxylic acid group at the C1 position and the hydrogen atom at the C8 position (the "peri" position). This steric hindrance forces the carboxylic acid group out of the plane of the naphthalene ring.

-

In the undissociated acid: This out-of-plane rotation disrupts the conjugation between the carbonyl group's π-system and the aromatic ring's π-system.

-

In the conjugate base (1-naphthoate): Upon deprotonation, the carboxylate group (-COO⁻) is less sterically demanding than the carboxylic acid group (-COOH). This allows for better planarity with the naphthalene ring, enhancing the resonance stabilization of the anion. This relief of steric strain upon deprotonation provides an additional thermodynamic driving force for dissociation, making this compound more acidic than its 2-isomer, where such steric hindrance is absent.

The interplay of these factors is visualized in the diagram below.

Experimental Protocols for pKa Determination

The pKa of weak organic acids like this compound is most commonly and accurately determined by potentiometric titration or UV-Vis spectrophotometry.[6]

Protocol 1: Potentiometric Titration

Potentiometric titration is a highly precise method that involves monitoring the pH of a solution of the acid as a strong base is added incrementally.[1][6] The pKa is determined from the inflection point of the resulting titration curve.

I. Materials and Equipment:

-

This compound (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water (degassed to remove CO₂)

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes (Class A)

-

Jacketed titration vessel with temperature control

II. Procedure:

-

Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[7]

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of water to achieve a final concentration of approximately 1-10 mM. A co-solvent like ethanol (B145695) may be used if solubility is low, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent mixture.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[7]

-

-

Titration Setup:

-

Transfer a known volume (e.g., 25.00 mL) of the this compound solution to the titration vessel.

-

If necessary, adjust the initial pH to the acidic side (e.g., pH ~2.5) using the 0.1 M HCl solution.

-

Immerse the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the vessel walls or stir bar.

-

Begin gentle stirring. Purge the solution with an inert gas like nitrogen or argon to prevent absorption of atmospheric CO₂.[7]

-

-

Titration Execution:

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[7]

-

Continue the titration until the pH is well into the basic region (e.g., pH 11-12).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

The equivalence point is the point of maximum slope, which can be identified by calculating the first derivative (ΔpH/ΔV) of the curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). At this point, [HA] = [A⁻], and according to the Henderson-Hasselbalch equation, pH = pKa.

-

Perform at least three replicate titrations to ensure reproducibility and report the average pKa with the standard deviation.[7]

-

Protocol 2: Spectrophotometric Titration

This method is ideal for compounds that possess a chromophore near the ionization site, leading to different UV-Vis absorbance spectra for the protonated (HA) and deprotonated (A⁻) forms.[3][6] It is particularly useful for sparingly soluble compounds requiring lower concentrations than potentiometry.

I. Materials and Equipment:

-

This compound (high purity)

-

UV-Vis Spectrophotometer (dual-beam recommended)

-

Matched quartz cuvettes

-

Calibrated pH meter

-

A series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 2.5 to 5.0 in 0.2 pH unit increments).

-

Volumetric glassware

II. Procedure:

-

Determine Analytical Wavelengths:

-

Prepare two separate, equimolar solutions of this compound.

-

Adjust the pH of one solution to be at least 2 pH units below the expected pKa (e.g., pH 1.7) to ensure it is fully protonated (HA form).

-

Adjust the pH of the second solution to be at least 2 pH units above the expected pKa (e.g., pH 5.7) to ensure it is fully deprotonated (A⁻ form).

-

Scan the UV-Vis spectrum (e.g., 220-350 nm) for both solutions.

-

Identify the wavelength (λ) of maximum absorbance difference between the HA and A⁻ forms.

-

-

Prepare Sample Solutions:

-

Prepare a series of solutions of this compound, each with the same total concentration, in the prepared buffer solutions of varying pH.

-

-

Absorbance Measurements:

-

Measure the absorbance of each buffered solution at the predetermined analytical wavelength. Use the corresponding buffer as the blank reference.

-

-

Data Analysis:

-

Plot the measured absorbance against the pH of the buffer solutions. This will generate a sigmoidal curve.[3]

-

The pKa corresponds to the pH at the inflection point of this sigmoid curve.

-

Alternatively, the pKa can be calculated using the following equation for each pH point and then averaged: pKa = pH + log[(Aᵢ - A) / (A - Aₐ)] Where:

-

A = Absorbance of the sample at a given pH

-

Aᵢ = Absorbance of the fully ionized (deprotonated) form (A⁻)

-

Aₐ = Absorbance of the fully un-ionized (protonated) form (HA)

-

-

Conclusion

The pKa of this compound is approximately 3.7, indicating it is a moderately strong organic acid. Its acidity is enhanced relative to benzoic acid and 2-naphthoic acid due to a combination of inductive effects, extensive resonance stabilization of the conjugate base across the naphthalene ring system, and a significant relief of steric strain upon deprotonation. Accurate determination of this value is crucial for scientific applications and can be reliably achieved using well-established laboratory protocols such as potentiometric or spectrophotometric titration.

References

- 1. This compound CAS#: 86-55-5 [m.chemicalbook.com]

- 2. This compound | 86-55-5 [chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. 2-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 5. 2-Naphthoic acid CAS#: 93-09-4 [m.chemicalbook.com]

- 6. This compound | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1-Naphthoic Acid as a Fluorescent Probe for Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthoic acid is a fluorescent molecule whose emission properties are sensitive to the polarity of its local environment. This characteristic makes it a valuable tool for studying proteins. When this compound binds to hydrophobic pockets on the surface of a protein, its fluorescence quantum yield often increases, and the emission maximum can shift. These changes in fluorescence can be used to investigate protein-ligand interactions, monitor conformational changes, and characterize the hydrophobicity of binding sites. Its relatively small size minimizes potential interference with protein structure and function.

This document provides detailed application notes and protocols for utilizing this compound as a fluorescent probe in protein studies.

Principle of Operation

The fluorescence of this compound is quenched in aqueous solutions. Upon binding to a hydrophobic region of a protein, the probe is shielded from the polar aqueous environment, leading to an enhancement of its fluorescence. The extent of this fluorescence change is proportional to the amount of bound probe, allowing for the quantitative analysis of protein binding events.

Applications

-

Determination of Protein-Ligand Binding Affinity: Quantify the dissociation constant (Kd) of this compound and other ligands that compete for the same binding site.

-

Probing Protein Conformation: Monitor changes in protein structure that alter the exposure of hydrophobic binding sites.

-

Characterization of Drug Binding Sites: Investigate the hydrophobicity and accessibility of drug binding pockets on proteins like serum albumin.

-

Screening for Protein Aggregation Inhibitors: Can be adapted to detect the formation of protein aggregates, which often expose hydrophobic surfaces.

Quantitative Data

The following tables summarize key quantitative data for this compound and related naphthalene-based probes. It is important to note that specific values can vary depending on the experimental conditions (e.g., buffer, pH, temperature) and the specific protein being studied.

| Parameter | Value | Conditions | Reference |

| Excitation Maximum (λex) | ~295 nm | Methanolic solution | [1] |

| Emission Maximum (λem) | ~370 nm | Methanolic solution | [1] |

| Molar Extinction Coefficient (ε) | Varies with solvent | [1] | |

| Fluorescence Quantum Yield (Φf) | Increases in nonpolar environments | [1] |

Table 1: Spectroscopic Properties of this compound.

| Protein | Ligand | Binding Constant (Ka) | Method |

| Bovine Serum Albumin (BSA) | 3-(1,4-dihydro-2-methyl-1,4-dioxonaphthalen-3yl-thio)propanoic acid | ~594 times higher than 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid | Fluorescence Spectroscopy |

| Human Serum Albumin (HSA) | 3-(1,2-dihydro-1,2-dioxonaphthalen-4-yl-thio)propanoic acid | 21.427 × 10³ L·mol⁻¹ | Fluorescence Spectroscopy |

| Human Serum Albumin (HSA) | 1-anilino-8-naphthalene sulfonate (ANS) | 0.72 x 10⁶ M⁻¹ | Fluorescence Spectroscopy |

| Alpha-1-acid glycoprotein (B1211001) (AAG) | 1-anilino-8-naphthalene sulfonate (ANS) | 1.35 x 10⁶ M⁻¹ | Fluorescence Spectroscopy |

Table 2: Binding Affinities of Naphthalene Derivatives with Serum Albumins. Note: Data for this compound itself is limited; values for structurally related compounds are provided for illustrative purposes.

| Protein | Condition | τ1 (ns) | τ2 (ns) | τ3 (ns) | Reference |

| Human Serum Albumin (HSA) | Native | 8.95 | 4.46 | 0.96 | |

| Human Serum Albumin (HSA) | Denatured | Varies with denaturant |

Table 3: Fluorescence Lifetimes of Tryptophan in Human Serum Albumin. This intrinsic fluorescence data is crucial for understanding the protein's environment and for potential FRET studies with this compound.

Experimental Protocols

Protocol 1: Determination of Binding Affinity by Fluorescence Titration

This protocol describes how to determine the dissociation constant (Kd) for the binding of this compound to a protein.

Materials:

-

This compound (stock solution in a suitable organic solvent like DMSO or ethanol, e.g., 1 mM)

-

Purified protein of interest (e.g., bovine serum albumin, lysozyme) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Buffer solution (same as used for the protein)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a working solution of the protein at a known concentration (e.g., 1 µM) in the buffer.

-

Prepare a series of dilutions of the this compound stock solution in the same buffer.

-

-

Instrument Setup:

-

Set the excitation wavelength of the spectrofluorometer to the absorption maximum of this compound (e.g., 295 nm).

-

Set the emission wavelength to scan a range that covers the emission maximum of this compound (e.g., 350-500 nm).

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

-

-

Fluorescence Titration:

-

Place a known volume of the protein solution into the cuvette.

-

Record the initial fluorescence spectrum of the protein solution.

-

Add small aliquots of the this compound solution to the cuvette, mixing thoroughly after each addition.

-

After each addition, record the fluorescence emission spectrum. Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

-

Perform a control titration by adding this compound to the buffer solution without the protein to correct for the fluorescence of the free probe.

-

-

Data Analysis:

-

Correct the fluorescence intensity readings for dilution and the inner filter effect if necessary.

-

Subtract the fluorescence of the free probe (from the control titration) from the fluorescence of the protein-probe complex at each concentration.

-

Plot the change in fluorescence intensity (ΔF) against the concentration of this compound.

-

Determine the dissociation constant (Kd) by fitting the data to a suitable binding model, such as the single-site binding model (Equation 1):

Equation 1: ΔF = (ΔF_max * [L]) / (Kd + [L])

Where:

-

ΔF is the change in fluorescence intensity.

-

ΔF_max is the maximum change in fluorescence intensity at saturation.

-

[L] is the concentration of free this compound.

-

Kd is the dissociation constant.

-

-

Caption: Experimental workflow for determining protein-ligand binding affinity.

Protocol 2: Covalent Labeling of Proteins with this compound

For applications requiring a stable, covalent attachment of the fluorescent probe, this compound can be chemically modified to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Purified protein with accessible primary amines (lysine residues or N-terminus) in an amine-free buffer (e.g., PBS, pH 8.0-8.5)

-

Gel filtration column (e.g., Sephadex G-25)

Procedure:

-

Synthesis of this compound NHS Ester (performed in a chemical hood):

-

Dissolve this compound and NHS in anhydrous DCM or DMF.

-

Slowly add a solution of DCC or EDC in the same solvent.

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

-

Purify the this compound NHS ester by column chromatography or recrystallization.

-

-

Protein Labeling:

-

Dissolve the purified protein in the labeling buffer to a concentration of 1-10 mg/mL.

-

Dissolve the this compound NHS ester in a minimal amount of an organic solvent (e.g., DMSO or DMF).

-

Slowly add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution while gently stirring.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification of Labeled Protein:

-

Remove the unreacted probe and byproducts by passing the reaction mixture through a gel filtration column pre-equilibrated with the desired storage buffer.

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the attached this compound (at its absorption maximum) and using their respective molar extinction coefficients.

-

Caption: Covalent labeling of a protein with this compound.

Considerations and Troubleshooting

-

Inner Filter Effect: At high concentrations, the probe or protein may absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and concentration. This can be corrected mathematically or by using lower concentrations.

-

Scattering: Protein solutions can cause light scattering. It is important to subtract the scattering signal from a buffer blank.

-

Photobleaching: Prolonged exposure to the excitation light can lead to the degradation of the fluorophore. Use the lowest necessary excitation intensity and minimize exposure time.

-

Solubility: this compound has limited solubility in aqueous solutions. Prepare concentrated stock solutions in an organic solvent and dilute into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect the protein structure.

-

Control Experiments: Always perform control experiments, such as titrating the probe into buffer alone, to account for the fluorescence of the free probe.

Conclusion